molecular formula C17H16N2O3S B2556517 N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946227-75-4

N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2556517
M. Wt: 328.39
InChI Key: UUTVVFHTPFKING-UHFFFAOYSA-N
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Description

The compound N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and their properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves the formation of hydrogen bonds and the use of various catalysts and reaction conditions. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, indicating that similar methods could potentially be applied to the synthesis of N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide . Additionally, the synthesis of other related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, involved acylation reactions and microwave-assisted protocols, suggesting that a combination of these methods might be relevant for the target compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of hydrogen bonding and specific conformations. For instance, the crystal structure of a related compound revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . These structural insights are crucial for understanding the molecular geometry and potential reactivity of N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their functional groups and molecular interactions. The presence of hydrogen bonds, as seen in the N-(benzo[d]thiazol-2-yl) acetamides, suggests that similar hydrogen bonding patterns might influence the reactivity of the target compound . Moreover, the biological screening of related compounds against various enzymes indicates that the acetamide moiety can interact with biological targets, which may also be true for N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides, for example, are determined by the nature of the substituents and the hydrogen bonding interactions . Similarly, the hypoglycemic activity of certain acetamide derivatives in animal models suggests that the target compound may also possess biological activity, which is a significant aspect of its chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research on rhodanine-3-acetic acid derivatives, a structurally related group, demonstrates potential antimicrobial properties against a range of bacteria, mycobacteria, and fungi. These compounds, including amides and esters, showed significant activity, particularly against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Activity

Another study on a novel synthesized compound closely related to the query, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrated potent antitumor activity against various cancer cells in vitro. The compound caused cell cycle arrest and induced apoptosis in human hepatocellular carcinoma cells, highlighting its potential as a therapeutic agent for malignancies (Wu et al., 2009).

Anti-Salmonella Typhi Activity

A study synthesizing new 2-amino-1,3,4-oxadiazole derivatives and evaluating their antibacterial activity against Salmonella typhi identified compounds with significant activity. This research contributes to the development of new antibacterial agents targeting specific pathogens (Salama, 2020).

Antioxidant Activity

Research on pyrazole-acetamide derivatives revealed their antioxidant activities. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed significant antioxidant properties, indicating potential applications in combating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-6-3-2-5-12(14)11-18-17(20)10-13-9-15(22-19-13)16-7-4-8-23-16/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTVVFHTPFKING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

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